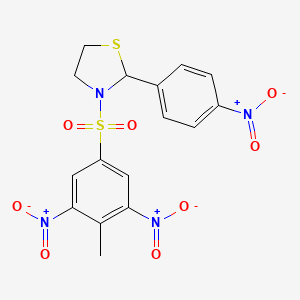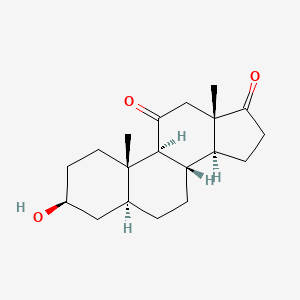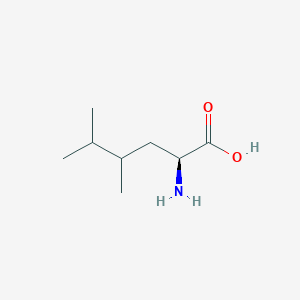
4,5-Dimethyl-L-norleucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Norleucine, 4,5-dimethyl- (9CI) is a synthetic amino acid derivative with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . This compound is a modified version of norleucine, an amino acid that is structurally similar to leucine but with a different side chain. The modification involves the addition of methyl groups at the 4th and 5th positions of the norleucine molecule, which can influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Norleucine, 4,5-dimethyl- (9CI) typically involves the alkylation of norleucine or its derivatives. One common method is the use of alkyl halides in the presence of a strong base to introduce the methyl groups at the desired positions. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Base: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Temperature: Controlled temperatures ranging from 0°C to room temperature to ensure selective alkylation.
Industrial Production Methods
Industrial production of L-Norleucine, 4,5-dimethyl- (9CI) may involve more scalable processes such as continuous flow chemistry or the use of biocatalysts for regioselective methylation. These methods aim to improve yield, reduce waste, and enhance the overall efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
L-Norleucine, 4,5-dimethyl- (9CI) can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts or under microwave irradiation.
Major Products Formed
Oxidation: Formation of oximes, nitriles, or carboxylic acids.
Reduction: Formation of primary alcohols or aldehydes.
Substitution: Formation of substituted amino acids or peptides.
Applications De Recherche Scientifique
L-Norleucine, 4,5-dimethyl- (9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and peptides.
Biology: Studied for its role in protein structure and function, particularly in the context of enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic effects, including its role in metabolic pathways and as a potential treatment for certain diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of L-Norleucine, 4,5-dimethyl- (9CI) involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on its structural configuration and the presence of functional groups. The compound may bind to active sites of enzymes, altering their activity and influencing metabolic processes. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparaison Avec Des Composés Similaires
L-Norleucine, 4,5-dimethyl- (9CI) can be compared with other similar compounds such as:
Norleucine: The parent compound with a simpler structure and different biological activity.
Leucine: A naturally occurring amino acid with a branched side chain.
Isoleucine: Another branched-chain amino acid with distinct metabolic roles.
Valine: A branched-chain amino acid with similar properties but different side chain structure.
The uniqueness of L-Norleucine, 4,5-dimethyl- (9CI) lies in its modified side chain, which can confer unique chemical and biological properties, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
308807-11-6 |
|---|---|
Formule moléculaire |
C8H17NO2 |
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
(2S)-2-amino-4,5-dimethylhexanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-5(2)6(3)4-7(9)8(10)11/h5-7H,4,9H2,1-3H3,(H,10,11)/t6?,7-/m0/s1 |
Clé InChI |
VBGFCDFZIZPMLN-MLWJPKLSSA-N |
SMILES isomérique |
CC(C)C(C)C[C@@H](C(=O)O)N |
SMILES canonique |
CC(C)C(C)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


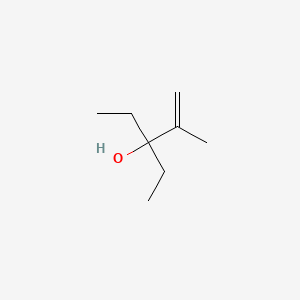
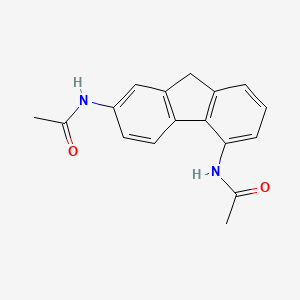
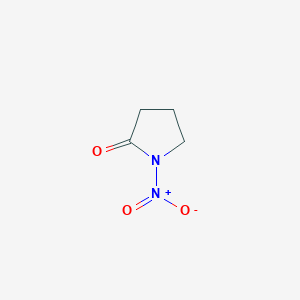
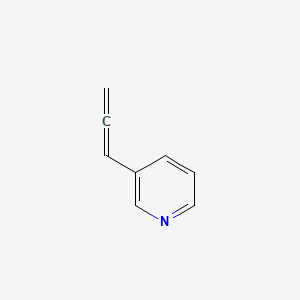
![3-[Ethyl(2-hydroxyethyl)amino]-2,5-dihydroxy-5-methylcyclopent-2-en-1-one](/img/structure/B13818574.png)
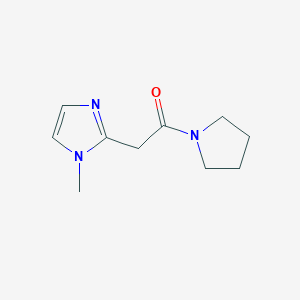
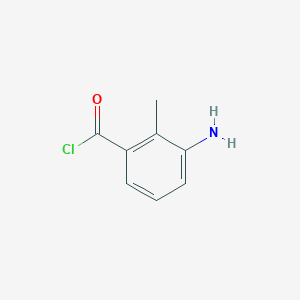
![(3-Amino-4-methoxybenzyl)bis[3-(formylamino)propyl]methylammonium chloride](/img/structure/B13818600.png)
![Bicyclo[2.2.1]heptane-2-methanamine, 7,7-dimethoxy-](/img/structure/B13818601.png)
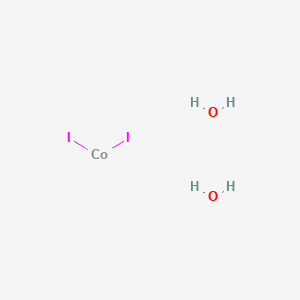
![2-[(3-Methoxyphenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B13818628.png)
![(2,5-dioxopyrrolidin-1-yl) (2R)-5-[[amino-[bis(phenylmethoxycarbonyl)amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B13818630.png)
